(4,6-Dimethoxypyridin-2-YL)acetic acid
Description
(4,6-Dimethoxypyridin-2-YL)acetic acid is a pyridine derivative featuring two methoxy (-OCH₃) groups at the 4- and 6-positions and an acetic acid (-CH₂COOH) moiety at the 2-position. This structure imparts unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and materials science. The methoxy groups are electron-donating, which modulates the acidity of the acetic acid group and enhances its ability to participate in hydrogen bonding or metal coordination.
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(4,6-dimethoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H11NO4/c1-13-7-3-6(4-9(11)12)10-8(5-7)14-2/h3,5H,4H2,1-2H3,(H,11,12) |
InChI Key |
PCMFAUXVZNZOFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxypyridin-2-YL)acetic acid typically involves the reaction of 4,6-dimethoxypyridine with a suitable acetic acid derivative. One common method is the esterification of 4,6-dimethoxypyridine with acetic anhydride, followed by hydrolysis to yield the desired acetic acid derivative . The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to promote the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethoxypyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4,6-dihydroxypyridine derivatives, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
(4,6-Dimethoxypyridin-2-YL)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (4,6-Dimethoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and acetic acid moiety can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares (4,6-Dimethoxypyridin-2-YL)acetic acid with structurally related compounds:
Electronic and Reactivity Differences
- Methoxy vs. Hydroxy Groups : Methoxy groups in the target compound reduce solubility in polar solvents compared to hydroxy analogs but improve stability against oxidation. In contrast, hydroxy groups (as in ’s compound) increase hydrophilicity and acidity, favoring interactions with metal ions like U(VI) .
- Acetic Acid Moieties : The -COOH group in this compound is less acidic than in dihydroxy analogs due to electron-donating methoxy groups. This affects its deprotonation behavior and metal-binding capacity, as seen in biochar studies where -COO⁻ groups coordinate with U(VI) .
Adsorption and Coordination Behavior
While the provided evidence focuses on acetic acid-modified biochar (ASBB) for uranium removal, key insights can be extrapolated:
- Mechanism: The -COO⁻ group in ASBB forms monodentate coordination bonds with U(VI), achieving >97% removal efficiency at pH 6.0 . For this compound, the methoxy groups may sterically hinder coordination compared to hydroxylated analogs, but the acetic acid group remains a critical binding site.
- Performance Metrics : ASBB achieves equilibrium adsorption in 5 minutes, with a maximum capacity of 97.8% at 0.30 g/L dosage . The target compound’s performance would depend on its solubility and accessibility of -COOH groups.
Potential Uses in Uranium Recovery
However, its lower solubility and steric bulk may reduce efficiency compared to dihydroxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
